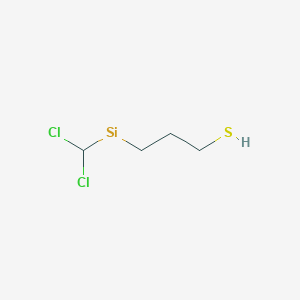![molecular formula C17H38O2Sn B14401418 Tributyl[1-(methoxymethoxy)propyl]stannane CAS No. 89726-99-8](/img/structure/B14401418.png)
Tributyl[1-(methoxymethoxy)propyl]stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tributyl[1-(methoxymethoxy)propyl]stannane is an organotin compound that has garnered interest in various fields of chemistry due to its unique properties and reactivity. This compound is characterized by the presence of a tin atom bonded to three butyl groups and a 1-(methoxymethoxy)propyl group, making it a versatile reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tributyl[1-(methoxymethoxy)propyl]stannane typically involves a multi-step process. One common method starts with the preparation of (tributylstannyl)methanol. This is achieved by reacting tributyltin hydride with paraformaldehyde in the presence of butyllithium and diisopropylamine in dry tetrahydrofuran . The resulting (tributylstannyl)methanol is then reacted with dimethoxymethane in the presence of boron trifluoride etherate and molecular sieves to yield this compound .
Industrial Production Methods
While the industrial production methods for this specific compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tributyl[1-(methoxymethoxy)propyl]stannane undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the methoxymethoxy group can be replaced by other nucleophiles.
Oxidation and Reduction: The tin center can undergo oxidation and reduction reactions, altering the oxidation state of the tin atom.
Hydrostannylation: This compound can add across double or triple bonds in alkenes and alkynes, respectively.
Common Reagents and Conditions
Common reagents used in reactions with this compound include butyllithium, boron trifluoride etherate, and various nucleophiles. Reaction conditions often involve inert atmospheres (e.g., argon) and anhydrous solvents to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of organotin compounds with different functional groups, while hydrostannylation can produce organotin derivatives with added alkyl or alkenyl groups .
Scientific Research Applications
Tributyl[1-(methoxymethoxy)propyl]stannane has several applications in scientific research:
Organic Synthesis: It is used as a reagent for introducing tin-containing groups into organic molecules, which can be further transformed into other functional groups.
Protective Groups: The methoxymethoxy group serves as a protective group for alcohols, which can be removed under mild acidic conditions.
Mechanism of Action
The mechanism by which Tributyl[1-(methoxymethoxy)propyl]stannane exerts its effects involves the interaction of the tin atom with various molecular targets. The tin center can coordinate with nucleophiles, facilitating substitution reactions. Additionally, the compound can participate in radical reactions, where the tin atom stabilizes radical intermediates, promoting the formation of desired products .
Comparison with Similar Compounds
Similar Compounds
Tributyl(methoxy)stannane: This compound is similar in structure but lacks the methoxymethoxy group, making it less versatile in certain reactions.
Tributyl(1-methoxyvinyl)stannane: This compound contains a vinyl group instead of the propyl group, leading to different reactivity and applications.
Uniqueness
Tributyl[1-(methoxymethoxy)propyl]stannane is unique due to the presence of the methoxymethoxy group, which serves as a protective group for alcohols. This feature allows for selective reactions and easy deprotection under mild conditions, making it a valuable reagent in organic synthesis .
Properties
CAS No. |
89726-99-8 |
|---|---|
Molecular Formula |
C17H38O2Sn |
Molecular Weight |
393.2 g/mol |
IUPAC Name |
tributyl-[1-(methoxymethoxy)propyl]stannane |
InChI |
InChI=1S/C5H11O2.3C4H9.Sn/c1-3-4-7-5-6-2;3*1-3-4-2;/h4H,3,5H2,1-2H3;3*1,3-4H2,2H3; |
InChI Key |
ZFTGVLIUTQXPOO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C(CC)OCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2,4,6-Trimethyldecyl)oxy]propan-1-amine](/img/structure/B14401342.png)
![[1,4-Dimethoxy-3-(pent-1-en-1-yl)naphthalen-2-yl]methanol](/img/structure/B14401347.png)
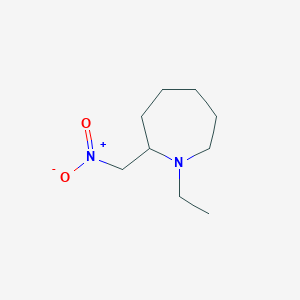
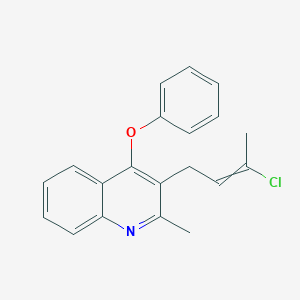
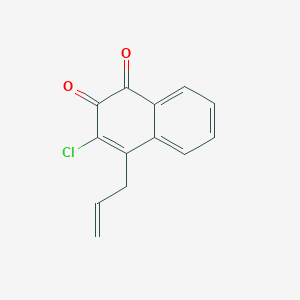
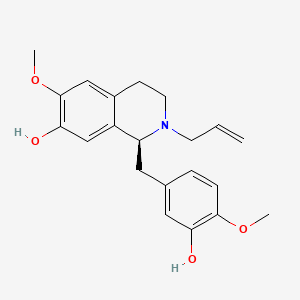
![1-Chloro-2-[(3-chloro-2-isocyanatophenyl)methyl]-3-(isocyanatomethyl)benzene](/img/structure/B14401373.png)
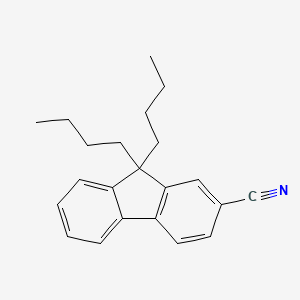
![N-(3-{2-[(Diaminomethylidene)amino]-1,3-thiazol-4-yl}phenyl)-N'-propylmethanimidamide](/img/structure/B14401378.png)

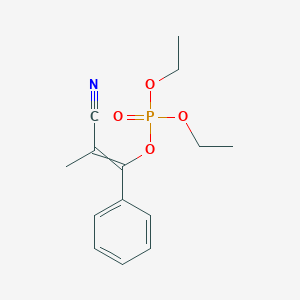
![N,N'-(Ethane-1,2-diyl)bis[3-(benzyloxy)-4-methyl-2-nitrobenzamide]](/img/structure/B14401405.png)
